molecular formula C19H19Cl2N9O3 B609185 MLT-748 CAS No. 1832578-30-9

MLT-748

货号: B609185
CAS 编号: 1832578-30-9
分子量: 492.321
InChI 键: XKQLNDPUQSZBJW-QGHHPUGFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

MLT-748 具有广泛的科学研究应用,包括:

    化学: 用作工具化合物,研究 MALT1 的抑制及其对各种生化通路的影響。

    生物学: 用于研究 MALT1 在免疫细胞信号传导和功能中的作用。

    医学: 研究其在治疗癌症方面的潜在治疗应用,尤其是那些涉及 NF-κB 信号传导失调的癌症,例如弥漫性大 B 细胞淋巴瘤。

    工业: 用于开发针对 MALT1 及相关通路的新的药物.

作用机制

MLT-748 通过与 MALT1 的变构 Trp580 口袋结合发挥作用,从而抑制其蛋白水解活性。这种结合将 MALT1 锁定在非活性构象中,阻止其切割其底物。 MALT1 的抑制导致 NF-κB 信号传导的抑制,这对某些癌细胞的存活和增殖至关重要 .

安全和危害

MLT-748 is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

生化分析

准备方法

合成路线和反应条件

MLT-748 的合成涉及多个步骤,包括关键中间体的形成及其后续反应以形成最终产物。具体的合成路线和反应条件属于商业机密,并未公开详细披露。 已知该合成涉及在受控条件下使用各种有机试剂和催化剂,以实现高纯度和产率 .

工业生产方法

This compound 的工业生产可能遵循与实验室合成类似的合成路线,但规模更大。这涉及优化反应条件、扩大反应规模,并确保最终产物的质量和纯度一致。 生产过程还包括严格的质量控制措施,以满足行业标准 .

化学反应分析

反应类型

MLT-748 会经历各种化学反应,包括:

常用试剂和条件

形成的主要产物

从这些反应中形成的主要产物包括 this compound 的各种氧化、还原和取代衍生物,每种衍生物都可能具有不同的生物活性 .

相似化合物的比较

类似化合物

This compound 的独特性

This compound 由于其对 MALT1 的高效力和选择性而独一无二。 它特异性地与变构 Trp580 口袋结合,使其成为研究 MALT1 相关通路和开发靶向疗法的宝贵工具 .

属性

IUPAC Name

1-[2-chloro-7-[(1R,2R)-1,2-dimethoxypropyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2N9O3/c1-10(32-2)17(33-3)16-13(9-22-15-7-14(21)28-29(15)16)27-19(31)26-11-6-12(20)18(23-8-11)30-24-4-5-25-30/h4-10,17H,1-3H3,(H2,26,27,31)/t10-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKQLNDPUQSZBJW-QGHHPUGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=C(C=NC2=CC(=NN21)Cl)NC(=O)NC3=CC(=C(N=C3)N4N=CC=N4)Cl)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C1=C(C=NC2=CC(=NN21)Cl)NC(=O)NC3=CC(=C(N=C3)N4N=CC=N4)Cl)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2N9O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does MLT-748 interact with its target, MALT1, and what are the downstream effects of this interaction?

A: While the provided research papers [, ] do not delve into the specific binding interactions between this compound and MALT1, they highlight that this compound acts as a MALT1 protease inhibitor. Inhibiting MALT1 protease activity disrupts the downstream signaling cascade. Typically, MALT1, as part of the CARMA-BCL10-MALT1 signaling complex, activates NF-κB, a protein complex involved in cellular responses to stress, inflammation, and cell survival []. This inhibition consequently diminishes NF-κB activity, potentially leading to decreased DNA repair and increased immunogenic cell death in cancer cells [].

Q2: What is the evidence that MALT1 inhibition by compounds like this compound could be beneficial in treating TNBC?

A: Research suggests that high MALT1 expression correlates with doxorubicin resistance in TNBC cell lines []. Beecher et al. demonstrated that this compound treatment, alongside doxorubicin, led to decreased cell viability and increased apoptosis in TNBC cells []. This finding suggests that MALT1 inhibition can re-sensitize resistant TNBC cells to chemotherapy, potentially improving treatment outcomes. Furthermore, the study indicated that MALT1 inhibition increases the expression of calreticulin (CRT) in response to doxorubicin [], a protein associated with immunogenic cell death, highlighting a potential mechanism for enhanced anti-tumor immunity.

Q3: What are the limitations of the existing research on this compound, and what future research directions are warranted?

A: While the initial findings on this compound are promising, the provided research [, ] only provides a preliminary understanding. Further investigations are needed to elucidate the precise molecular mechanisms of this compound's interaction with MALT1, its pharmacokinetic properties, and its efficacy and safety profile in preclinical and clinical settings. Future research should focus on:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。